3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of the bromophenyl group and the acrylic acid moiety further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid typically involves the construction of the imidazo[2,1-b]thiazole core followed by the introduction of the bromophenyl and acrylic acid groups. One common method involves the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions to form the imidazo[2,1-b]thiazole ring. The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The acrylic acid moiety can be introduced through a Heck reaction or a similar coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The acrylic acid moiety can participate in Heck, Suzuki, or Sonogashira coupling reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Coupling Reactions: Palladium catalysts, bases like triethylamine or potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials, such as organic semiconductors and electroluminescent materials.
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and can be used in various organic transformations
Mechanism of Action
The mechanism of action of 3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound is believed to exert its anticancer effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity: The compound’s antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism.
Antiviral Activity: It may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells.
Comparison with Similar Compounds
3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid can be compared with other similar compounds to highlight its uniqueness:
Imidazo[2,1-b]thiazole Derivatives: Compounds such as 6-(4-chlorophenyl)imidazo[2,1-b]thiazole and 6-(4-methylphenyl)imidazo[2,1-b]thiazole share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity.
Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds have an additional benzene ring fused to the imidazo[2,1-b]thiazole core, which can enhance their stability and biological activity.
Thiazole Derivatives: Thiazole-based compounds, such as thiazole-4-carboxylic acid, have a simpler structure but can exhibit similar biological activities due to the presence of the thiazole ring.
Properties
Molecular Formula |
C14H9BrN2O2S |
---|---|
Molecular Weight |
349.20 g/mol |
IUPAC Name |
(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H9BrN2O2S/c15-10-3-1-9(2-4-10)13-11(5-6-12(18)19)17-7-8-20-14(17)16-13/h1-8H,(H,18,19)/b6-5+ |
InChI Key |
HWGDGSWOAMODEV-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=C/C(=O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.